

Validating MET Target Engagement of BMS-777607 in Cells: A Comparative Guide

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Compound of Interest

Compound Name: BMS-770767

Cat. No.: B606248

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the cellular target engagement of BMS-777607, a potent inhibitor of the MET receptor tyrosine kinase. This guide also presents a comparative analysis with other well-established MET inhibitors, crizotinib and capmatinib.

Initially, a query for **BMS-770767** led to information suggesting a potential typographical error, as literature predominantly points to BMS-777607 as a selective MET kinase inhibitor. This guide will proceed with the assumption that the compound of interest is BMS-777607.

The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in cell proliferation, migration, and survival. Dysregulation of the HGF/MET signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention. Validating that a small molecule inhibitor like BMS-777607 effectively engages and inhibits MET within a cellular context is a critical step in preclinical drug development.

This guide outlines key experimental approaches to confirm target engagement and provides comparative data on the cellular activity of BMS-777607 and other MET inhibitors.

Comparative Cellular Activity of MET Kinase Inhibitors

The following table summarizes the reported cellular activities of BMS-777607, crizotinib, and capmatinib in various cancer cell lines. These values, particularly the IC50 for MET phosphorylation, are direct indicators of target engagement in a cellular environment.

Compound	Assay	Cell Line	IC50 (nM)	Reference
BMS-777607	c-Met Autophosphorylation	GTL-16 (gastric carcinoma)	20	[1]
HGF-stimulated c-Met Autophosphorylation	PC-3 (prostate cancer)	<1	[1][2]	
HGF-stimulated c-Met Autophosphorylation	DU145 (prostate cancer)	<1	[1][2]	
Basal c-Met Autophosphorylation	KHT (murine fibrosarcoma)	10	[1]	
Cell Proliferation/Viability	MDA-MB-231 (breast cancer)	5160	[3]	
Cell Proliferation/Viability	MCF-7 (breast cancer)	1500	[3]	
Cell Proliferation/Viability	SK-BR-3 (breast cancer)	3850	[3]	
Crizotinib	c-Met Phosphorylation	NCI-H441 (lung carcinoma)	11	[4]
Cell Proliferation/Viability	GTL-16 (gastric carcinoma)	9.7	[4]	
Cell Proliferation/Viability	MKN45, HSC58, 58As1, 58As9,	<200	[5]	

SNU5, Hs746T (gastric cancer)				
Cell Proliferation/Viability	NCI-H929 (multiple myeloma)	530	[6]	
Capmatinib	c-Met Phosphorylation	Various	~1	[7]
Cell Proliferation/Viability	SNU-5 (gastric cancer)	1.2	[7]	
Cell Proliferation/Viability	S114 (cancer cell line)	12.4	[7]	
Cell Proliferation/Viability	H441 (lung cancer)	~0.5	[7]	
Cell Proliferation/Viability	U-87MG (glioblastoma)	2	[7]	
Cell Proliferation/Viability	EBC-1 (lung cancer)	2	[8]	
Cell Proliferation/Viability	UW-lung-21 (lung cancer)	21	[8]	

Experimental Protocols for Target Validation

Several robust methods can be employed to validate the engagement of BMS-777607 with the MET receptor in cells. The choice of assay depends on the specific research question, available resources, and desired throughput.

Western Blotting for Phospho-MET

This is a widely used, semi-quantitative method to directly assess the inhibition of MET autophosphorylation.

Protocol:

- **Cell Culture and Treatment:** Plate cells (e.g., GTL-16, a cell line with MET amplification) and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Treat the cells with varying concentrations of BMS-777607 or comparator compounds for 1-2 hours. If studying ligand-induced phosphorylation, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.
- **Detection:** Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Normalization:** Strip the membrane and re-probe with an antibody for total MET to confirm equal protein loading and to assess the specific inhibition of phosphorylation.

Cellular Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-MET

Cellular ELISA provides a quantitative and higher-throughput alternative to Western blotting for measuring MET phosphorylation.

Protocol:

- **Cell Culture and Treatment:** Seed cells in a 96-well plate and treat with compounds and HGF as described for the Western blot protocol.
- **Cell Fixation and Permeabilization:** After treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
- **Blocking:** Block the wells with 5% BSA in PBS for 1-2 hours.
- **Primary Antibody Incubation:** Incubate the cells with a primary antibody against phospho-MET overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the wells and incubate with an HRP-conjugated secondary antibody. Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with sulfuric acid.
- **Quantification:** Measure the absorbance at 450 nm using a microplate reader.
- **Normalization:** In parallel wells, perform the same assay using an antibody for total MET to normalize the phospho-MET signal to the total amount of MET protein.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

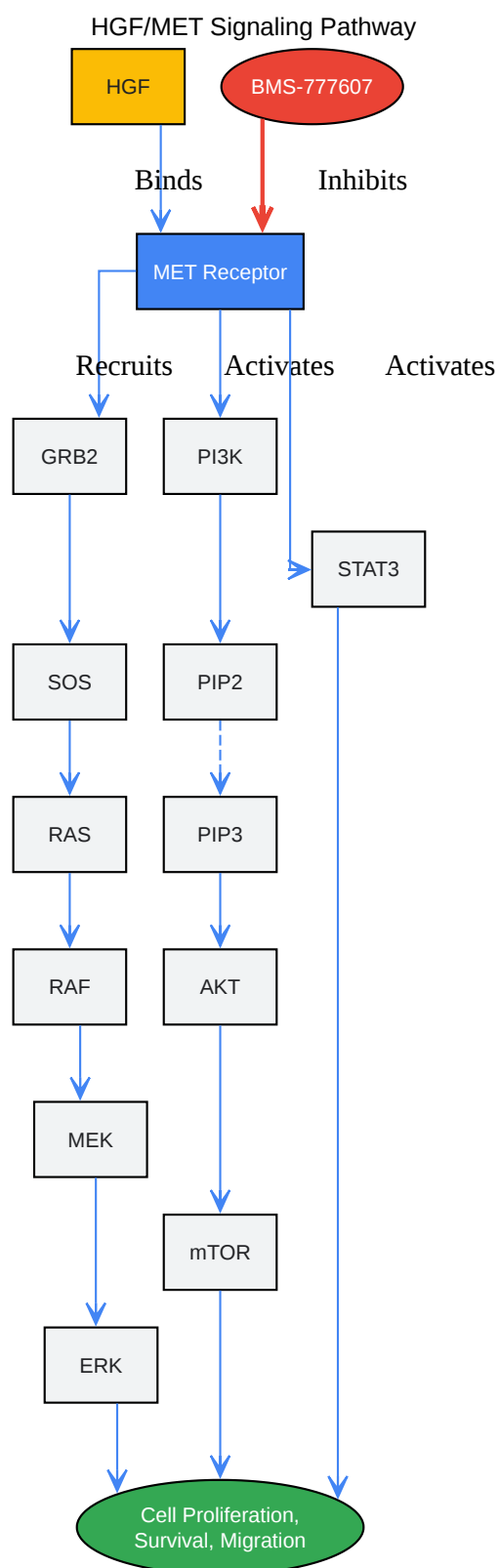
Protocol:

- **Cell Treatment:** Treat intact cells with BMS-777607 or a vehicle control for a defined period.
- **Heating:** Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

- **Cell Lysis:** Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the lysates at high speed to pellet the aggregated proteins.
- **Analysis of Soluble Fraction:** Collect the supernatant (soluble fraction) and analyze the amount of soluble MET protein at each temperature by Western blotting or ELISA.
- **Data Analysis:** Plot the amount of soluble MET as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BMS-777607 indicates target engagement.

Visualizing the Pathway and Workflow

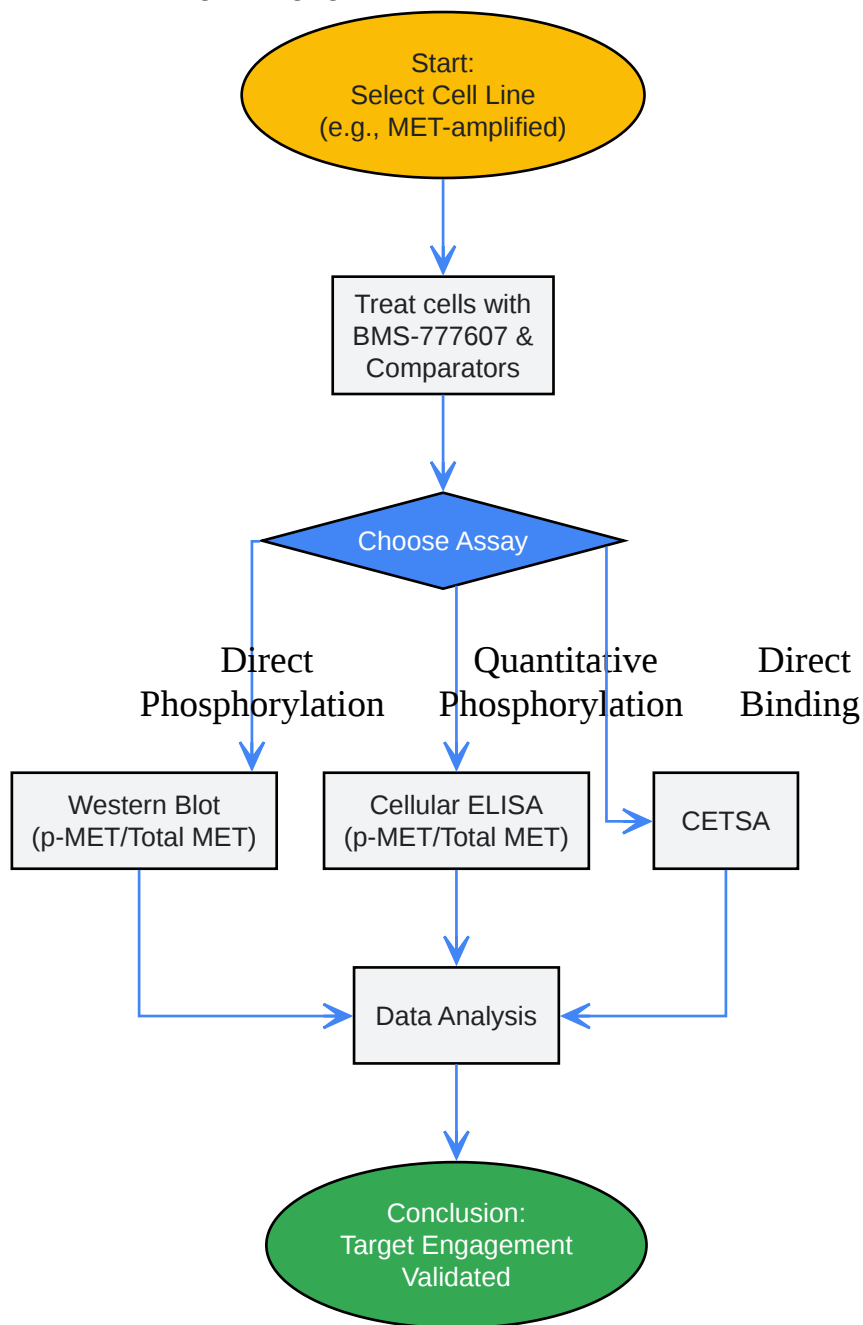
To better understand the biological context and the experimental process, the following diagrams are provided.



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Caption: HGF/MET Signaling Pathway and the inhibitory action of BMS-777607.

Target Engagement Validation Workflow



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Caption: General workflow for validating kinase inhibitor target engagement in cells.

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